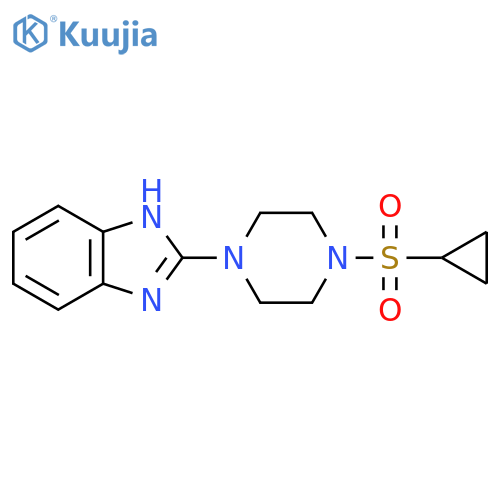

Cas no 1210823-97-4 (2-4-(cyclopropanesulfonyl)piperazin-1-yl-1H-1,3-benzodiazole)

2-4-(cyclopropanesulfonyl)piperazin-1-yl-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- 2-4-(cyclopropanesulfonyl)piperazin-1-yl-1H-1,3-benzodiazole

- 2-(4-cyclopropylsulfonylpiperazin-1-yl)-1H-benzimidazole

- 2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

- 1210823-97-4

- AKOS024268071

- F5825-0137

- 2-[4-(CYCLOPROPANESULFONYL)PIPERAZIN-1-YL]-1H-1,3-BENZODIAZOLE

-

- インチ: 1S/C14H18N4O2S/c19-21(20,11-5-6-11)18-9-7-17(8-10-18)14-15-12-3-1-2-4-13(12)16-14/h1-4,11H,5-10H2,(H,15,16)

- InChIKey: QHLSUPAKUIFMTP-UHFFFAOYSA-N

- ほほえんだ: S(C1CC1)(N1CCN(C2=NC3C=CC=CC=3N2)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 306.11504700g/mol

- どういたいしつりょう: 306.11504700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 480

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

2-4-(cyclopropanesulfonyl)piperazin-1-yl-1H-1,3-benzodiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5825-0137-10mg |

2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole |

1210823-97-4 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5825-0137-20mg |

2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole |

1210823-97-4 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5825-0137-4mg |

2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole |

1210823-97-4 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5825-0137-1mg |

2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole |

1210823-97-4 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5825-0137-15mg |

2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole |

1210823-97-4 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5825-0137-5mg |

2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole |

1210823-97-4 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5825-0137-25mg |

2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole |

1210823-97-4 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5825-0137-30mg |

2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole |

1210823-97-4 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5825-0137-50mg |

2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole |

1210823-97-4 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5825-0137-5μmol |

2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole |

1210823-97-4 | 5μmol |

$63.0 | 2023-09-09 |

2-4-(cyclopropanesulfonyl)piperazin-1-yl-1H-1,3-benzodiazole 関連文献

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636

-

8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

2-4-(cyclopropanesulfonyl)piperazin-1-yl-1H-1,3-benzodiazoleに関する追加情報

Professional Introduction to Compound with CAS No 1210823-97-4 and Product Name: 2-4-(cyclopropanesulfonyl)piperazin-1-yl-1H-1,3-benzodiazole

The compound with the CAS number 1210823-97-4 and the product name 2-4-(cyclopropanesulfonyl)piperazin-1-yl-1H-1,3-benzodiazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest in both academic research and industrial drug development. The structural framework of this molecule combines a piperazine moiety with a benzodiazole core, both of which are well-documented scaffolds in medicinal chemistry for their ability to interact with various biological targets.

The piperazine ring is particularly noteworthy for its versatility in drug design. It serves as a key pharmacophore in numerous therapeutic agents, including antipsychotics, antidepressants, and antihistamines. The presence of this moiety in the compound under discussion suggests potential applications in the treatment of neurological and psychiatric disorders. Furthermore, the benzodiazole component is renowned for its anxiolytic, sedative, and muscle relaxant properties, making it a valuable component in the development of drugs targeting central nervous system (CNS) disorders.

The introduction of a cyclopropanesulfonyl group at the 2-4 position of the piperazine ring introduces additional functional complexity to the molecule. This substituent is known for its ability to enhance binding affinity and selectivity when incorporated into drug candidates. The cyclopropane ring itself is a rigid structure that can improve metabolic stability and binding interactions with biological targets. The sulfonyl group further contributes to the molecule's pharmacological profile by increasing its polarity and hydrogen bonding capabilities.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that molecules containing both piperazine and benzodiazole moieties can exhibit potent activity against a range of CNS-related targets. The specific arrangement of these groups in 2-4-(cyclopropanesulfonyl)piperazin-1-yl-1H-1,3-benzodiazole may contribute to its unique pharmacological properties, potentially making it an effective candidate for further development.

In vitro studies have begun to explore the potential applications of this compound. Initial experiments suggest that it may possess inhibitory activity against certain enzymes and receptors relevant to neurological disorders. The combination of the cyclopropanesulfonyl group with the benzodiazole core appears to modulate neurotransmitter systems in a way that could be therapeutically beneficial. For instance, interactions with GABAergic receptors have been observed, which are crucial for regulating neuronal excitability.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups while maintaining regioselectivity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework of the molecule. These methodologies not only highlight the synthetic prowess but also open up possibilities for further structural modifications.

As research progresses, the potential applications of 2-4-(cyclopropanesulfonyl)piperazin-1-yl-1H-1,3-benzodiazole are likely to expand. Investigating its interactions with other biological targets could uncover new therapeutic avenues beyond CNS disorders. Additionally, exploring its pharmacokinetic properties will be essential for determining its suitability for clinical development. The compound's metabolic stability, solubility, and distribution profiles will play critical roles in assessing its potential as a drug candidate.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising compounds like this one. Predictive models can analyze vast datasets to identify molecular features that correlate with biological activity. These models have been instrumental in optimizing lead compounds for clinical trials. By leveraging such technologies, researchers can more efficiently navigate the complex landscape of drug development.

The regulatory landscape for new pharmaceuticals continues to evolve, emphasizing safety and efficacy through stringent testing protocols. As such compounds move through preclinical studies, rigorous evaluation will be necessary to ensure their potential benefits outweigh any risks. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into viable therapeutic options.

In conclusion,2-4-(cyclopropanesulfonyl)piperazin-1-yl-1H-1,3-benzodiazole, identified by CAS number 1210823-97-4, represents a compelling example of how structural innovation can yield novel pharmacological entities. Its unique combination of pharmacophores holds promise for addressing various neurological conditions. As research advances and new methodologies emerge,this compound will likely play an increasingly important role in the development of next-generation therapeutics.

1210823-97-4 (2-4-(cyclopropanesulfonyl)piperazin-1-yl-1H-1,3-benzodiazole) 関連製品

- 122666-87-9(CultureSure® L-Tyrosine Disodium Salt Dihydrate, Animal-derived-free)

- 1261747-67-4(3-Amino-4-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl)

- 1803694-76-9(2-Hydroxy-3-iodo-5-(trifluoromethoxy)pyridine-4-sulfonamide)

- 188726-45-6(1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene)

- 2064124-85-0((R)-Asundexian)

- 2171930-43-9(3-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}ethoxy)propanoic acid)

- 1076198-58-7(2-Methyl-3-pyridoyl-2-pyrrolidinone)

- 1804815-47-1(Methyl 2-hydroxy-4-methyl-6-(trifluoromethoxy)pyridine-3-acetate)

- 1368553-72-3(2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanoic acid)

- 2171360-24-8(2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylpiperidin-4-yl}acetic acid)